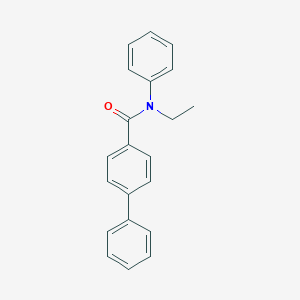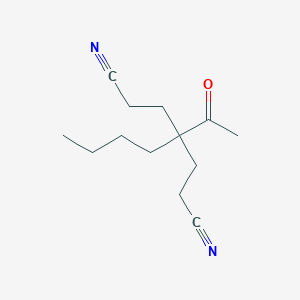![molecular formula C10H10N4O2S B274500 4-[5-(ethylsulfanyl)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B274500.png)
4-[5-(ethylsulfanyl)-1H-tetrazol-1-yl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[5-(ethylsulfanyl)-1H-tetrazol-1-yl]benzoic acid, also known as EtSTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-[5-(ethylsulfanyl)-1H-tetrazol-1-yl]benzoic acid is not fully understood. However, studies have suggested that the compound may exert its biological effects through the inhibition of certain enzymes and the modulation of various signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and inhibit the growth of certain bacteria and fungi. In vivo studies have shown that this compound can reduce tumor growth in animal models and decrease the severity of inflammation in animal models of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-[5-(ethylsulfanyl)-1H-tetrazol-1-yl]benzoic acid in lab experiments is its versatility. The compound can be easily modified to introduce different functional groups, which can be used to tailor its properties for specific applications. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in aqueous environments.
Direcciones Futuras
There are numerous future directions for the study of 4-[5-(ethylsulfanyl)-1H-tetrazol-1-yl]benzoic acid. One area of interest is the development of new synthetic routes for the compound that are more efficient and cost-effective. Another area of interest is the exploration of the compound's potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify its molecular targets. Finally, the use of this compound as a building block for the synthesis of advanced materials, such as MOFs and COFs, is an area of growing interest that warrants further investigation.
Conclusion:
In conclusion, this compound is a versatile compound with potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound and to identify new applications for its use.
Métodos De Síntesis
4-[5-(ethylsulfanyl)-1H-tetrazol-1-yl]benzoic acid can be synthesized through a multistep reaction involving the reaction of 4-bromo-2-nitrobenzoic acid with ethanethiol, followed by reduction of the nitro group, and finally the substitution of the bromine with azide ion. The resulting compound is then treated with sodium ethoxide to yield this compound.
Aplicaciones Científicas De Investigación
4-[5-(ethylsulfanyl)-1H-tetrazol-1-yl]benzoic acid has been found to have potential applications in various fields of scientific research, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has been shown to exhibit anticancer, anti-inflammatory, and antimicrobial properties. In materials science, this compound has been used as a building block in the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). In analytical chemistry, this compound has been used as a fluorescent probe for the detection of metal ions.
Propiedades
Fórmula molecular |
C10H10N4O2S |
|---|---|
Peso molecular |
250.28 g/mol |
Nombre IUPAC |
4-(5-ethylsulfanyltetrazol-1-yl)benzoic acid |
InChI |
InChI=1S/C10H10N4O2S/c1-2-17-10-11-12-13-14(10)8-5-3-7(4-6-8)9(15)16/h3-6H,2H2,1H3,(H,15,16) |
Clave InChI |
GHMVOWJRSXSLGE-UHFFFAOYSA-N |
SMILES |
CCSC1=NN=NN1C2=CC=C(C=C2)C(=O)O |
SMILES canónico |
CCSC1=NN=NN1C2=CC=C(C=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-benzyl-5-bromo-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B274422.png)

![ethyl 6-bromo-2-[(dimethylamino)methyl]-5-hydroxy-1-(4-methylphenyl)-1H-indole-3-carboxylate](/img/structure/B274435.png)
![1-[2-[(diethylamino)methyl]-5-hydroxy-1-(4-methoxyphenyl)-1H-indol-3-yl]ethanone](/img/structure/B274436.png)


![N,N-dimethyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13,15-heptaen-1-amine](/img/structure/B274441.png)

![N-{4-[(2-carboxyethyl)amino]-2,2,3,3-tetrafluoro-4-oxobutanoyl}-beta-alanine](/img/structure/B274443.png)



